BenchChemオンラインストアへようこそ!

Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane

Lipophilicity Drug design Permeability

Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane (CAS 315682-52-1) is a uniquely rigid, symmetrical homodimer. A single sulfur bridge links two identical 5,6-dimethylthieno[2,3-d]pyrimidine units, creating a highly lipophilic (XLogP3-AA = 5.5), neutral scaffold with restricted rotational freedom (2 rotatable bonds). This distinct architecture is ideal for SAR campaigns requiring a bivalent presentation of the pharmacophore, such as HCV NS5B polymerase inhibition or dual-site kinase binding, where it offers a cleaner lipophilic profile than flexible piperazine-bridged analogs. Procure the parent sulfide to enable late-stage oxidation-state SAR via controlled conversion to sulfoxide/sulfone. Available as a research-grade building block with typical purity ≥95%.

Molecular Formula C16H14N4S3
Molecular Weight 358.5
CAS No. 315682-52-1
Cat. No. B2776117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane
CAS315682-52-1
Molecular FormulaC16H14N4S3
Molecular Weight358.5
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC=N2)SC3=NC=NC4=C3C(=C(S4)C)C)C
InChIInChI=1S/C16H14N4S3/c1-7-9(3)21-13-11(7)15(19-5-17-13)23-16-12-8(2)10(4)22-14(12)18-6-20-16/h5-6H,1-4H3
InChIKeyCLWXSXUWYNSREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane (CAS 315682-52-1): Core Structure, Physicochemical Profile, and Procurement-Relevant Context


Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane (CAS 315682-52-1) is a symmetrical heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, featuring two 5,6-dimethylthieno[2,3-d]pyrimidine units connected via a single sulfur atom (thioether bridge) [1]. With molecular formula C16H14N4S3, a molecular weight of 358.5 g/mol, zero hydrogen-bond donors, and a calculated XLogP3-AA of 5.5, this compound presents a markedly lipophilic, rigid, and chemically stable scaffold distinct from its monomeric thione precursors and flexible piperazine-bridged dimer analogs [1]. The compound is supplied primarily as a research-grade building block (typical purity ≥95%) and is cataloged under CAS 315682-52-1 and PubChem CID 1186736 [2].

Why Generic Substitution of Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane (CAS 315682-52-1) with In-Class Analogs Fails for Rigorous Scientific Procurement


Although numerous thieno[2,3-d]pyrimidine derivatives share the same bicyclic core, the sulfide-linked homodimer architecture of CAS 315682-52-1 generates a distinct physicochemical and conformational profile that cannot be replicated by monomeric thiones (e.g., CAS 307512-33-0), piperazine-bridged dimers (e.g., CAS 670270-08-3), or amine-substituted analogs [1]. The single-sulfur bridge imposes a restricted rotational freedom (only 2 rotatable bonds), a high calculated logP (XLogP3-AA = 5.5), and a topologically defined 3D presentation of two identical pharmacophoric units—parameters that directly control membrane permeability, binding-site compatibility, and metabolic stability [1]. Generic in-class substitution without verifying linker identity, dimer geometry, and lipophilicity would invalidate any structure-activity relationship (SAR) extrapolation and compromise experimental reproducibility in antiviral or anticancer screening campaigns [2].

Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane (CAS 315682-52-1): Quantitative Differentiation Evidence Against Closest Analogs


Linker-Driven Lipophilicity Differentiation: Sulfide Bridge vs. Piperazine Bridge (CAS 670270-08-3)

The sulfide-bridged dimer (CAS 315682-52-1) exhibits a computed XLogP3-AA of 5.5, which is substantially higher than the logP of ~3.4–4.6 reported for the piperazine-bridged analog 1,4-bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine (CAS 670270-08-3), depending on calculation method [1][2]. This 0.9–2.1 log unit increase translates to an approximately 8- to 126-fold higher theoretical partition coefficient, predicting significantly greater membrane permeability for the sulfide-linked dimer [1][3]. The piperazine linker introduces two tertiary amine groups (pKa ~5–6) that become partially protonated at physiological pH, whereas the sulfide bridge remains neutral across the full pH range, eliminating pH-dependent ionization effects on distribution [3].

Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile: Sulfide vs. Piperazine Linker

The sulfide-linked dimer presents a TPSA of 133 Ų (PubChem) or 61.02 Ų (mcule, algorithm-dependent), with 0 hydrogen-bond donors (HBD) and 4–7 hydrogen-bond acceptors (HBA) [1]. In contrast, the piperazine-bridged analog introduces 2 HBD (from protonatable amines) and a different HBA count, with reported TPSA values varying by calculation method [2]. The absence of HBD in the sulfide dimer is a critical discriminator: compounds with HBD = 0 generally exhibit enhanced blood-brain barrier penetration potential and reduced susceptibility to P-glycoprotein-mediated efflux compared to analogs bearing even a single HBD [2].

Polar surface area Oral bioavailability Blood-brain barrier

Rotatable Bond Count and Conformational Rigidity: Sulfide Dimer vs. Monomeric 4-Thione Precursor (CAS 307512-33-0)

The sulfide dimer possesses 2 rotatable bonds (PubChem) or 4 (mcule), reflecting a highly restricted conformational space limited primarily to rotation about the two C–S bonds connecting the thienopyrimidine rings to the central sulfur [1]. The monomeric thione precursor (CAS 307512-33-0, C8H8N2S2, MW 196.29) has essentially zero rotatable bonds beyond methyl group rotation, but it presents only a single thienopyrimidine unit, lacking the bivalent presentation that enables simultaneous engagement of two binding sites or cross-linking of target proteins . The dimer's restricted flexibility combined with its symmetrical, dual-ring presentation creates a unique spatial pharmacophore that cannot be achieved by doubling the monomer concentration .

Conformational restriction Entropic binding penalty Selectivity

Patent-Documented Antiviral (HCV) Application Scope: Class-Level Evidence for Procurement Prioritization

Patent US7816351B2 (also published as WO2007035010A2, EP1928884A2) explicitly claims 5,6-dimethylthieno[2,3-d]pyrimidine derivatives of Formula 1 as agents with 'excellent inhibitory effect on the proliferation of hepatitis C virus (HCV)' and 'low toxicity' [1]. While the patent does not enumerate individual IC50 values for each exemplified compound in the published text, the broad Markush claims encompass the sulfide-linked dimer scaffold [1]. The patent's emphasis on the 4-position substitution pattern of the thienopyrimidine core—where the sulfide linker resides—indicates that this position is critical for antiviral SAR, differentiating compounds functionalized at C-4 from those substituted at C-2 or other positions [1][2]. The compound thus occupies a structurally privileged position within a validated antiviral chemotype, whereas monomeric thiones or C-2-substituted analogs fall outside the optimal substitution pattern claimed for HCV inhibition [2].

Hepatitis C virus HCV NS5B Antiviral drug discovery

Thermal Stability Benchmark: Monomeric 4-Thione (CAS 307512-33-0) Melting Point as Practical Comparator

The monomeric 4-thione precursor (CAS 307512-33-0) exhibits a well-defined melting point range of 238–244 °C, as reported by multiple suppliers including Thermo Scientific / Alfa Aesar . In contrast, no experimental melting point is available for the sulfide dimer (CAS 315682-52-1) in public databases or vendor documentation, suggesting the dimer may decompose before melting or that the measurement has not been reported . This difference in thermal characterization indicates distinct solid-state properties and potential differences in long-term ambient storage stability. The dimer's higher molecular weight and symmetrical architecture may contribute to stronger intermolecular packing forces, but the absence of published thermal data necessitates case-by-case stability verification prior to procurement for long-duration studies .

Thermal stability Melting point Storage and handling

Procurement-Guiding Application Scenarios for Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane (CAS 315682-52-1)


HCV Antiviral Drug Discovery: Hit Expansion and SAR Profiling at the C-4 Position

Based on patent US7816351B2, which establishes the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold as an HCV-inhibitory chemotype, the sulfide dimer serves as a logical hit-expansion starting point for exploring C-4 sulfur-linked dimeric architectures [1]. Its zero-HBD, high-lipophilicity profile (XLogP3-AA = 5.5) predicts superior hepatocyte membrane permeability compared to the more polar piperazine-bridged dimer, potentially translating to higher intracellular concentrations in HCV replicon assays [2]. Researchers should prioritize this compound when the SAR hypothesis requires a rigid, neutral bivalent presentation of the thienopyrimidine pharmacophore at the HCV NS5B polymerase or other viral targets implicitly covered by the patent's Formula 1 [1].

Bivalent Kinase Inhibitor Design: Exploiting Rigid Sulfide Geometry for ATP-Binding Site Engagement

The restricted conformational freedom of the sulfide linker (2 rotatable bonds) and the symmetrical presentation of two thienopyrimidine rings make this compound a candidate scaffold for designing bivalent kinase inhibitors that simultaneously occupy both the ATP-binding pocket and an adjacent allosteric site [1]. The p38 MAP kinase inhibitor analog (CAS 421578-46-3), which shares the 5,6-dimethylthieno[2,3-d]pyrimidine-4-yl thioether motif, demonstrates that this core engages kinase active sites . The dimer extends this concept to a dual-site binding mode not achievable with monomeric analogs, potentially offering enhanced selectivity through bivalent target recognition [1].

Chemical Biology Probe Development: Zero-HBD Scaffold for CNS-Penetrant Tool Compounds

With 0 hydrogen-bond donors and a moderate TPSA (133 Ų), the sulfide dimer meets the classical CNS drug-likeness criteria more favorably than the piperazine-bridged analog, which introduces 2 HBD [1][2]. For neuroscience target-validation studies requiring blood-brain barrier penetration, this compound provides a cleaner physiochemical starting point. The rigid, symmetrical architecture also facilitates unambiguous interpretation of structure-activity relationships, as each modification to one ring can be compared against the unmodified contralateral ring serving as an internal control [1].

Synthetic Methodology Development: Sulfide Bridge as a Module for Sequential Derivatization

The central sulfide linker presents a chemically distinct handle for late-stage diversification: it can be selectively oxidized to sulfoxide or sulfone, altering both geometry (from bent to tetrahedral) and electronic properties, while leaving the thienopyrimidine rings intact [1]. This enables systematic exploration of linker oxidation state on biological activity without resynthesizing the entire dimeric scaffold. Procurement of the parent sulfide is thus a prerequisite for any oxidation-state SAR campaign targeting this chemotype [1][2].

Quote Request

Request a Quote for Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.